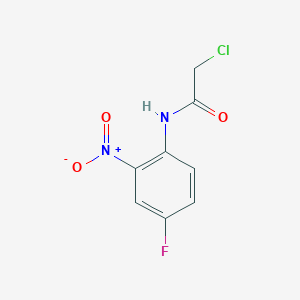

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is a chemical compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of chloro, fluoro, and nitro functional groups attached to an acetamide backbone, which imparts unique chemical properties and reactivity.

Mécanisme D'action

Target of Action

The primary target of 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is the penicillin-binding protein in Klebsiella pneumoniae . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it an attractive target for antibacterial drugs .

Mode of Action

This compound interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity . This interaction leads to the promotion of cell lysis , effectively killing the bacteria.

Biochemical Pathways

It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption leads to cell lysis and the death of the bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good parameters for oral use . .

Result of Action

The result of the action of this compound is the lysis of Klebsiella pneumoniae cells . This leads to the death of the bacteria, effectively treating the infection .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction proceeds as follows :

Reactants: 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline.

Base: Triethylamine (Et3N).

Solvent: An appropriate solvent like dichloromethane (DCM) or toluene.

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

Purification: The product is purified using recrystallization methods to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Acetamides: Nucleophilic substitution reactions yield various substituted acetamides depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry: The compound has shown promise as an antibacterial agent, particularly against Gram-negative bacteria such as Klebsiella pneumoniae.

Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.

Biological Research: The compound’s interactions with biological molecules are of interest for studying enzyme inhibition and protein binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity

Activité Biologique

2-Chloro-N-(4-fluoro-2-nitrophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a chloro group, a fluoro group, and a nitro group attached to a phenyl ring, which contributes to its biological activity. The presence of these substituents can influence the compound's interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, including Klebsiella pneumoniae and Pseudomonas aeruginosa .

-

Klebsiella pneumoniae :

- The compound demonstrated bactericidal activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values indicating effective inhibition of bacterial growth. Notably, it exhibited favorable MBC/MIC ratios, suggesting its potential as an antibacterial agent. The study indicated that the compound could act synergistically with conventional antibiotics like ciprofloxacin and meropenem, enhancing their efficacy against resistant strains .

-

Pseudomonas aeruginosa :

- In another study, this acetamide was evaluated for its anti-Pseudomonas activity. The MIC was found to be 512 µg/mL across various strains, reaffirming its bactericidal properties. When combined with ceftriaxone, the compound showed pharmacological additivity, indicating a promising avenue for treating infections caused by this opportunistic pathogen .

The mechanism by which this compound exerts its antibacterial effects appears to involve interactions with penicillin-binding proteins (PBPs), leading to bacterial cell lysis. This interaction is enhanced by the chloro group, which stabilizes the binding of the compound to its target .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments have shown that this compound has low cytotoxicity in vitro, making it a candidate for further pharmacological development. Studies have suggested that it may possess a favorable pharmacokinetic profile suitable for oral administration .

Case Studies and Research Findings

| Study | Target Organism | MIC (µg/mL) | MBC (µg/mL) | Synergy with Antibiotics |

|---|---|---|---|---|

| Cordeiro et al. (2020) | Klebsiella pneumoniae | Varies by strain | Varies by strain | Ciprofloxacin, Meropenem |

| Scattolin et al. (2023) | Pseudomonas aeruginosa | 512 | 512 | Ceftriaxone |

Propriétés

IUPAC Name |

2-chloro-N-(4-fluoro-2-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-6-2-1-5(10)3-7(6)12(14)15/h1-3H,4H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBKHLGMBPHJNAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.